N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, commonly referred to as Linagliptin Impurity, is a process-related impurity associated with the synthesis of Linagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes. The compound is characterized by its complex structure, which includes multiple functional groups and a bromine atom, contributing to its unique chemical properties.
Linagliptin Impurity arises during the synthetic pathway of Linagliptin. The synthesis process involves various chemical reactions that can lead to the formation of impurities due to incomplete reactions or side reactions. Research has identified five new process-related impurities during the development of Linagliptin, with N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide being one of them .
This compound is classified as a pharmaceutical impurity. Its identification and characterization are essential for quality control in pharmaceutical manufacturing processes. Understanding impurities helps ensure the safety and efficacy of the final drug product.
The synthesis of N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for characterization and confirmation of the compound's structure .
The molecular structure of N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide features:
The molecular formula is , with a molecular weight of approximately 432.28 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through techniques such as infrared spectroscopy (IR) and NMR .
The formation of N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide can be attributed to various chemical reactions that occur during Linagliptin synthesis:
The detection and quantification of this impurity are achieved using HPLC methods validated according to International Council for Harmonization guidelines . This ensures accurate monitoring during the manufacturing process.
The mechanism by which N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yne -1 -yl)-3-methyl - 2 , 6 -dioxo - 2 , 3 , 6 , 7 -tetrahydro - 1 H -purin - 1 - yl)acetamide acts primarily relates to its structural similarity to Linagliptin. As an impurity:
N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yne -1 -yl)-3-methyl - 2 , 6 -dioxo - 2 , 3 , 6 , 7 -tetrahydro - 1 H -purin - 1 - yl)acetamide is expected to have:
Key chemical properties include:
N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yne -1 -yl)-3-methyl - 2 , 6 -dioxo - 2 , 3 , 6 , 7 -tetrahydro - 1 H -purin - 1 - yl)acetamide serves primarily as a reference compound in quality control processes for Linagliptin manufacturing. Its identification aids in ensuring the purity and safety of pharmaceutical products containing Linagliptin.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: